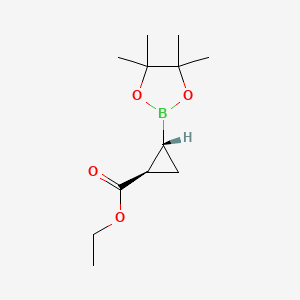

trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pinacol boronic esters, such as trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Chemical Reactions Analysis

This compound is commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize various compounds . Additionally, a radical approach has been reported for catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications

Stereoselective Synthesis and Catalytic Applications

Stereoselective Synthesis of Vinyl Iodides : Research highlights the ability of trans-polyenyl-1-boronate pinacol esters to transform into corresponding Z- or E-iodides under specific conditions. This conversion is pivotal for the stereoselective synthesis of complex organic molecules, offering a method to control the geometry of double bonds in synthetic compounds (Stewart & Whiting, 1995).

Rh(I)-Catalyzed Enantioselective Synthesis : The use of aryl pinacolboronic esters in Rh(I)-catalyzed reactions has enabled the enantioselective synthesis of indanols bearing tertiary alcohol groups. This demonstrates the utility of boronic acid pinacol esters in achieving high levels of stereocontrol in catalytic intramolecular hydroarylation of unactivated ketones (Gallego & Sarpong, 2012).

Material Science and Polymerization

Polymerization Techniques : Studies have also explored the role of pinacolboronate esters in polymerization processes. For instance, the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura Condensation Polymerization technique uses dibromoarene and arylenediboronic acid (ester) for the synthesis of π-conjugated polymers with boronic acid (ester) moieties, showcasing a novel approach to polymer synthesis (Nojima et al., 2016).

Analytical and Synthetic Methodologies

Analytical Challenges and Solutions : The analysis of highly reactive pinacolboronate esters presents unique challenges due to their propensity for hydrolysis. Advanced analytical techniques have been developed to stabilize and analyze these compounds, demonstrating their critical role in the purity assessment of complex synthetic intermediates (Zhong et al., 2012).

properties

IUPAC Name |

ethyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAORUCVESAXSRS-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

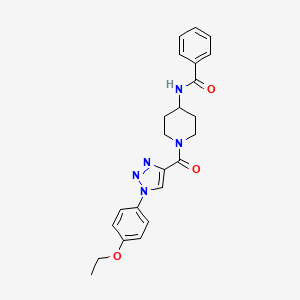

![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)

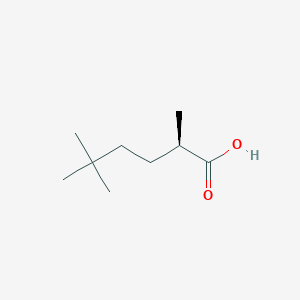

![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)

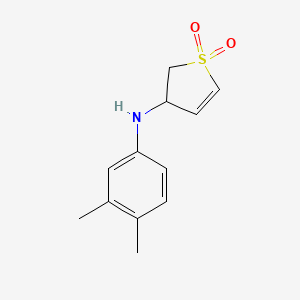

![N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2644936.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644938.png)

![4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2644940.png)